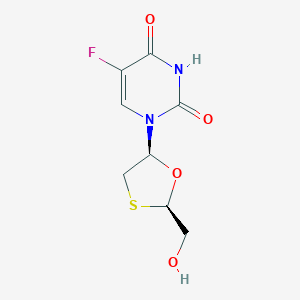

Oxathiolan 5FU-beta

Übersicht

Beschreibung

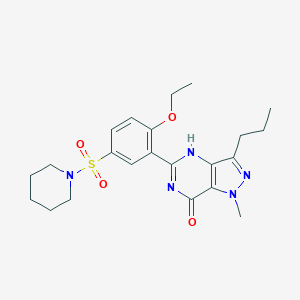

KP-103, auch bekannt als Efinaconazol, ist ein neuartiges Triazol-Derivat mit starken antifungalen Eigenschaften. Es wird hauptsächlich als topische Behandlung für Onychomykose, eine Pilzinfektion des Nagels, verwendet. KP-103 hat eine signifikante Wirksamkeit gegen eine Vielzahl von pathogenen Pilzen gezeigt, darunter Candida-Arten und Dermatophyten .

Herstellungsmethoden

Die Synthese von KP-103 umfasst mehrere Schritte. Der Prozess beginnt mit der Kondensation von Ethyl-4-piperidincarboxylat mit Benzoylchlorid in Pyridin, um das entsprechende Benzamid zu bilden. Dieses Zwischenprodukt wird dann unter Verwendung von Natriumborhydrid reduziert, um einen Alkohol zu erhalten, der anschließend unter Verwendung von Thionylchlorid in ein Chlorid umgewandelt wird. Die Eliminierung des Chloratoms mit Kalium-tert-butoxid erzeugt N-Benzoyl-4-methylenpiperidin, das mit Kaliumhydroxid hydrolysiert wird, um 4-Methylenpiperidin zu erhalten. Schließlich liefert die Kondensation von 4-Methylenpiperidin mit einem bekannten Epoxid in siedendem Ethanol KP-103 .

Wissenschaftliche Forschungsanwendungen

KP-103 wurde ausgiebig auf seine antifungalen Eigenschaften untersucht. Es hat in vitro eine starke Aktivität gegen eine breite Palette von Pilzpathogenen gezeigt, darunter Candida albicans, Candida parapsilosis, Candida glabrata und Malassezia furfur . In-vivo-Studien haben gezeigt, dass KP-103 bei der Behandlung von kutaner Candidiasis und plantarer Tinea pedis bei Meerschweinchen sehr wirksam ist . Seine überlegenen pharmakokinetischen Eigenschaften im Hautgewebe machen es zu einem vielversprechenden Kandidaten für topische Antimykotika .

Wirkmechanismus

KP-103 übt seine antifungalen Wirkungen aus, indem es die Pilz-Lanosterol-14α-Demethylase hemmt, ein Enzym, das für die Biosynthese von Ergosterol entscheidend ist. Ergosterol ist ein essentieller Bestandteil von Pilzzellmembranen, und seine Störung führt zu einer erhöhten Membranpermeabilität und zum Zelltod . Dieser Wirkmechanismus ähnelt dem anderer Azol-Antimykotika, aber KP-103 hat eine überlegene Wirksamkeit und pharmakokinetische Eigenschaften gezeigt .

Wirkmechanismus

Target of Action

Oxathiolan 5FU-beta, also known as 5-fluorouracil (5-FU), primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it an attractive target for anticancer drugs .

Mode of Action

5-FU undergoes intracellular conversion to produce active metabolites like FUTP, FdUMP, and FdUTP, which disrupt thymidylate synthase’s action . This disruption inhibits DNA synthesis, leading to cell death .

Biochemical Pathways

The action of 5-FU affects multiple biological signaling pathways. Non-coding RNAs play a central role in determining the response of cells to 5-FU. These transcripts can modulate cancer-related pathways, cell apoptosis, autophagy, and epithelial–mesenchymal transition, thereby affecting cell response to 5-FU .

Pharmacokinetics

The pharmacokinetics of 5-FU show significant individual differences. The ideal area under the curve (AUC) range of 5-FU is 18.23–29.17 mg·h/L . The AUC of 5-FU is not normally distributed and ranges from 3.13 to 41.12 mg·h/L, with an average value of 14.81±8.62 mg·h/L .

Result of Action

The result of 5-FU’s action is the inhibition of DNA synthesis, leading to cell death . This makes 5-FU a potent chemotherapeutic agent for a wide variety of neoplasms .

Action Environment

The action of 5-FU can be influenced by various environmental factors. For instance, the enzyme dihydropyrimidine dehydrogenase (DPD) regulates the rate of catabolism of 5-FU, converting it to dihydrofluorouracil (DHFU) . Variations in the activity of this enzyme due to genetic or environmental factors can influence the efficacy and toxicity of 5-FU .

Biochemische Analyse

Biochemical Properties

Oxathiolan 5FU-beta interacts with various enzymes and proteins within biochemical reactions . The compound’s role in these reactions is crucial, and it has been shown to have a significant impact on the biochemical modulation of 5-fluorouracil .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are of significant interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

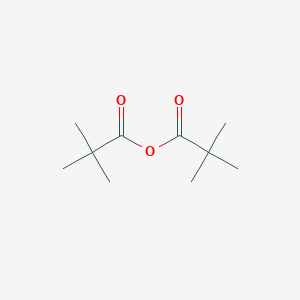

Vorbereitungsmethoden

The synthesis of KP-103 involves several steps. The process begins with the condensation of ethyl 4-piperidinecarboxylate with benzoyl chloride in pyridine to form the corresponding benzamide. This intermediate is then reduced using sodium borohydride to yield an alcohol, which is subsequently converted to a chloride using thionyl chloride. The elimination of the chlorine atom with potassium tert-butoxide produces N-benzoyl-4-methylenepiperidine, which is hydrolyzed with potassium hydroxide to yield 4-methylenepiperidine. Finally, the condensation of 4-methylenepiperidine with a known epoxide in refluxing ethanol furnishes KP-103 .

Analyse Chemischer Reaktionen

KP-103 unterliegt verschiedenen chemischen Reaktionen, darunter Substitutions- und Reduktionsreaktionen. Es ist besonders wirksam bei der Hemmung der Pilz-Lanosterol-14α-Demethylase, einem Enzym, das an der Biosynthese von Ergosterol beteiligt ist, einem Schlüsselbestandteil von Pilzzellmembranen. Diese Hemmung stört die Integrität der Pilzzellmembran, was zum Zelltod führt . Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumborhydrid, Thionylchlorid und Kalium-tert-butoxid .

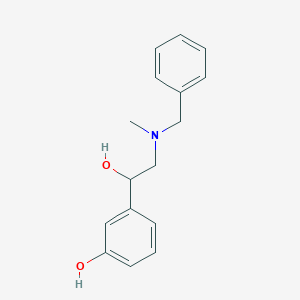

Vergleich Mit ähnlichen Verbindungen

KP-103 wird mit anderen Azol-Antimykotika wie Clotrimazol, Neticonazol, Lanoconazol und Butenafin verglichen. Während KP-103 so aktiv ist wie Clotrimazol und Neticonazol, ist es gegen bestimmte Dermatophyten weniger aktiv als Lanoconazol und Butenafin . Die überlegenen pharmakokinetischen Eigenschaften von KP-103 im Hautgewebe machen es effektiver bei der Behandlung von Pilzinfektionen in vivo . Ähnliche Verbindungen umfassen Clotrimazol, Miconazol, Econazol, Oxiconazol und Bifonazol .

Eigenschaften

IUPAC Name |

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYOPLNKQJQFM-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932106 | |

| Record name | 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145986-11-4, 143790-05-0 | |

| Record name | Emtricitabine 5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2R,5S)-2-(Hydroxymethyl-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMTRICITABINE 5-FLUOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D832RLM83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)